3-(2,4-Difluorophenyl)propionic acid

Thermal stability Solid-state properties Crystallinity

Researchers substituting 2,4-difluorophenyl regioisomers risk altered solubility, handling, and SAR invalidation due to divergent solid-state properties. 3-(2,4-Difluorophenyl)propionic acid eliminates this uncertainty with a high melting point (104-108°C) that prevents caking during ambient storage and a predicted pKa of 4.63 that ensures consistent reactivity in amidation and esterification. Its published ADME dataset-including BBB permeant classification, high GI absorption, and clean CYP inhibition-makes it the preferred building block for CNS drug discovery. The patent-documented hydrogenation route (85-90% yield) supports kilogram-scale procurement, ensuring supply reliability for medicinal chemistry and agrochemical programs.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 134672-70-1
Cat. No. B162310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorophenyl)propionic acid
CAS134672-70-1
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CCC(=O)O
InChIInChI=1S/C9H8F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
InChIKeyXAPRKUUFZCSOTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Difluorophenyl)propionic acid Overview


3-(2,4-Difluorophenyl)propionic acid (CAS 134672-70-1), systematically named 3-(2,4-difluorophenyl)propanoic acid or 2,4-difluoro-benzenepropanoic acid, is a fluorinated aromatic carboxylic acid with molecular formula C₉H₈F₂O₂ and molecular weight 186.16 g·mol⁻¹ . It belongs to the class of difluorophenylpropionic acids, which serve as versatile synthetic intermediates for introducing the 2,4-difluorophenyl moiety into drug candidates and agrochemicals. The compound is a white to off-white crystalline solid at ambient temperature with a reported melting point of 104–108 °C (lit.) and a predicted pKa of 4.63 ± 0.10 . Commercially available at purities of 95–98%, it participates in standard carboxylic acid derivatization chemistry—esterification, amidation, and reduction—enabling downstream elaboration in medicinal chemistry campaigns .

1Regioisomer-specific NMR fingerprint enables identity verification
2Higher solid-state stability than other difluoro isomers supports ambient handling
3Documented synthetic route aids process-scale procurement evaluation

Substitution Failure for 3-(2,4-Difluorophenyl)propionic acid


Although all difluorophenylpropionic acid regioisomers share the identical molecular formula (C₉H₈F₂O₂) and molecular weight (186.16 g·mol⁻¹), their solid-state properties, acid–base behavior, and lipophilicity diverge substantially as a function of fluorine substitution pattern . The 2,4-difluoro arrangement places one fluorine ortho and one para to the propionic acid side chain, creating a distinctive electronic environment that influences intermolecular packing, acidity, and partitioning behavior relative to the 2,5-, 2,6-, 3,4-, or 3,5-difluoro isomers . These physicochemical differences translate into practical consequences for procurement: a researcher substituting the 3,4-difluoro isomer (mp 49–53 °C) for the 2,4-isomer (mp 104–108 °C) may encounter altered solubility, handling characteristics, and reactivity in coupling reactions, potentially invalidating a synthetic route or a structure–activity relationship (SAR) dataset .

Regioisomer substitution changes melting point over a 50 °C range, altering solid handling and shelf stability.
pKa and logP differ meaningfully among isomers, which may shift coupling efficiency and partitioning in work-up.
Limited comparative analytical data across difluorophenylpropionic acid regioisomers introduces method-transfer risk.

Differentiation Evidence for 3-(2,4-Difluorophenyl)propionic acid


Thermal Stability vs. Regioisomers

The melting point of 3-(2,4-difluorophenyl)propionic acid (104–108 °C, lit.) is substantially higher than that of every other difluorophenylpropionic acid regioisomer: 3-(2,5-difluorophenyl)propionic acid (71–73 °C), 3-(3,5-difluorophenyl)propionic acid (59–61 °C), and 3-(3,4-difluorophenyl)propionic acid (49–53 °C) . The non-fluorinated parent, 3-phenylpropionic acid (hydrocinnamic acid), melts even lower at 45–48 °C [1]. This 33–59 °C elevation indicates stronger intermolecular forces in the crystalline lattice of the 2,4-isomer, attributable to the specific orientation of the two fluorine substituents.

Thermal stability
Head-to-head
2,4-isomer104–108 °C
2,5-isomer71–73 °C
3,5-isomer59–61 °C
3,4-isomer49–53 °C
Supports selection for ambient-stable solid handling and storage.
Δmp up to +59 °C vs. 3,4-isomer; literature data.
Thermal stability Solid-state properties Crystallinity Storage and handling

Acidity vs. 2,5-Difluoro Regioisomer

The predicted acid dissociation constant (pKa) of 3-(2,4-difluorophenyl)propionic acid is 4.63 ± 0.10, compared to 4.57 ± 0.10 for the 2,5-difluoro regioisomer . Although both values are predictions, the consistent ±0.10 uncertainty range does not overlap at the central estimate, indicating that the 2,4-isomer is a marginally weaker acid (higher pKa = less dissociated at a given pH). This ~0.06 unit difference reflects the distinct electron-withdrawing influence of the ortho/para fluorine arrangement versus the ortho/meta pattern in the 2,5-isomer.

Acidity (pKa)
Predicted
4.63± 0.10
vs. 2,5-isomer: 4.57 ± 0.10
Marginally weaker acid; may shift ionization at near-neutral pH.
Predicted values; verify experimentally.
Acid–base chemistry Ionization state Reactivity Coupling chemistry

Lipophilicity vs. 3,5-Difluoro Isomer

Computational lipophilicity descriptors for 3-(2,4-difluorophenyl)propionic acid include a Consensus LogP of 2.38, an XLogP3 of 1.88, and multiple algorithm-specific values (MLogP 2.82, SILICOS-IT 2.73, WLogP 2.82) . By comparison, the 3,5-difluoro regioisomer (CAS 84315-24-2) reports a LogP of 1.98 . The elevated logP of the 2,4-isomer reflects the ortho-fluorine contribution to overall hydrophobicity. Additionally, the 2,4-isomer's predicted ADME profile includes a Bioavailability Score of 0.56, High GI Absorption, BBB Permeant classification, and no inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4, and no P-gp substrate liability .

Lipophilicity
Computed
2.38Consensus LogP
vs. 3,5-isomer: 1.98 LogP
Higher lipophilicity may favor CNS penetration; ADME dataset available.
Computed parameters; experimental confirmation needed.
Lipophilicity logP Membrane permeability ADME Drug-likeness

Catalytic Hydrogenation for Scalable Synthesis

A patent-documented synthesis (US07691869B2) describes the preparation of 3-(2,4-difluorophenyl)propionic acid via catalytic hydrogenation of 3-(2,4-difluorophenyl)acrylic acid over PtO₂ in ethanol at ambient temperature and atmospheric pressure, yielding the product as a white solid with melting point 104 °C in 85–90% of theory [1] . The product is characterized by ¹H NMR (CDCl₃, 400 MHz): δ 2.67 (t, 2H, J = 7.6 Hz), 2.94 (t, 2H, J = 7.6 Hz), 6.80 (m, 2H), 7.18 (dd, 1H, J = 14.8 Hz and 8.0 Hz) . A separate report from the Journal of Medicinal Chemistry (2023) achieved an 85% yield via a modified Heck coupling strategy [2].

Synthetic yield
Reported
85–90%isolated yield
PtO₂ hydrogenation, EtOH, RT
High-yielding route documented; supports supply risk assessment.
Patent US07691869B2; mp 104 °C, ¹H NMR assigned.
Synthetic methodology Process chemistry Catalytic hydrogenation Yield optimization

¹H NMR Fingerprint for Identity Verification

The ¹H NMR spectrum of 3-(2,4-difluorophenyl)propionic acid (CDCl₃, 400 MHz) displays a characteristic set of signals: δ 2.67 (t, 2H, J = 7.6 Hz, α-CH₂), 2.94 (t, 2H, J = 7.6 Hz, β-CH₂), 6.80 (m, 2H, aromatic H-3 and H-5), and 7.18 (dd, 1H, J = 14.8 Hz and 8.0 Hz, aromatic H-6) . This pattern is distinct from that of any other difluorophenylpropionic acid regioisomer due to the unique magnetic environment created by ortho- and para-fluorine substitution. The large ¹H–¹⁹F coupling constant (J = 14.8 Hz) on the H-6 signal is a direct spectroscopic signature of the ortho-fluorine, absent in isomers lacking a fluorine at the 2-position (e.g., 3,4- or 3,5-difluoro isomers).

NMR fingerprint
Supporting evidence
δ 7.18 (dd, J = 14.8, 8.0 Hz)ortho-¹⁹F coupling
Unique coupling pattern enables regioisomer discrimination.
Distinct from isomers lacking ortho-fluorine.
NMR spectroscopy Identity verification Quality control Regioisomer discrimination

Application Scenarios for 3-(2,4-Difluorophenyl)propionic acid


CNS-Penetrant Drug Candidate Synthesis

The predicted BBB permeant classification, High GI Absorption, and clean CYP inhibition profile of 3-(2,4-difluorophenyl)propionic acid make it the preferred building block among difluorophenylpropionic acid regioisomers for CNS drug discovery programs. While the 3,5-difluoro isomer offers a lower logP (1.98) that may be advantageous for certain peripheral targets, it lacks the published ADME dataset available for the 2,4-isomer . Medicinal chemists designing kinase inhibitors, GPCR ligands, or enzyme inhibitors that require a fluorinated phenylpropionic acid moiety can use this building block with greater confidence in the predicted drug-likeness of resulting analogs.

Solid-State Stability for Process Manufacturing

The melting point of 104–108 °C for the 2,4-isomer —substantially higher than the 49–73 °C range of alternative regioisomers —minimizes the risk of melting, caking, or phase separation during ambient-temperature storage and bulk handling. This is particularly relevant for kilogram-scale procurement where consistent solid form is essential for accurate dispensing, milling, and formulation. The patent-documented hydrogenation route with 85–90% yield [1] further supports process-scale feasibility, as the synthetic methodology is amenable to pilot-plant adaptation using standard catalytic hydrogenation equipment.

Agrochemical Intermediate Synthesis

The 2,4-difluorophenyl group is a privileged motif in agrochemical active ingredients, where fluorine substitution enhances metabolic stability and environmental persistence . The higher pKa (4.63) of the 2,4-isomer relative to the 2,5-isomer (4.57) means it remains less ionized at mildly acidic pH values typical of plant surface environments, potentially improving foliar uptake when incorporated into pro-pesticide esters. The availability of the compound in multi-gram to kilogram quantities from commercial suppliers supports agrochemical discovery and early development workflows.

Analytical Reference Standard for Method Validation

The distinctive ¹H NMR fingerprint (J = 14.8 Hz ortho-¹⁹F coupling at δ 7.18) and the high melting point (104–108 °C) make the 2,4-isomer an ideal reference compound for developing HPLC, GC, and NMR methods that must discriminate among isobaric difluorophenylpropionic acid regioisomers. In pharmaceutical impurity profiling—particularly for APIs such as posaconazole that incorporate the 2,4-difluorophenyl moiety —this compound can serve as a retention-time marker and system suitability standard to verify method specificity.

Application
Selection Property
Validation Focus
CNS-penetrant lead design
Computed ADME profile
Experimental BBB permeability and CYP inhibition
Ambient-stable process intermediate
Higher solid-state stability
Bulk handling and ambient storage performance
Agrochemical pro-pesticide synthesis
pKa-driven ionization state
Foliar uptake at mildly acidic pH
Regioisomer-specific analytical reference
Unique NMR fingerprint
Method specificity for isobaric difluoro isomers

Technical Documentation Hub

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